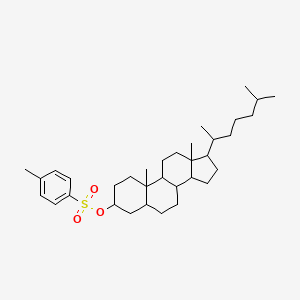
Cholestan-3-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestan-3-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C34H54O3S It is a derivative of cholestane, a saturated steroid, and contains a sulfonate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholestan-3-yl 4-methylbenzene-1-sulfonate typically involves the esterification of cholestanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants
Continuous Stirring: Ensures uniform mixing and reaction efficiency
Purification: Techniques such as recrystallization or column chromatography to obtain pure product
Chemical Reactions Analysis
Types of Reactions
Cholestan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction reactions can convert the sulfonate group to a sulfide
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively
Major Products Formed
Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives
Reduction: Formation of cholestan-3-yl sulfide
Substitution: Formation of brominated or nitrated derivatives of the benzene ring
Scientific Research Applications
Cholestan-3-yl 4-methylbenzene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential effects on cellular processes and membrane dynamics
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cholestan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the cholestane backbone can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl 4-methylbenzenesulfonate
- Cholestan-3-yl p-toluenesulfonate
- Cholesteryl p-toluenesulfonate
Uniqueness
Cholestan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cholestane backbone and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
21843-10-7 |
|---|---|
Molecular Formula |
C34H54O3S |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3 |
InChI Key |
IAEKFZXJTDNGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















